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Introduction

Inflammation is a fundamental biological process that, while essential for host defense against
infection and injury, can lead to a wide array of debilitating chronic diseases when
dysregulated.[1] Conditions such as rheumatoid arthritis, inflammatory bowel disease,
psoriasis, and atherosclerosis are characterized by persistent inflammatory responses.[2][3]
The complexity of the inflammatory cascade, involving numerous signaling pathways, cell
types, and mediators, presents both challenges and opportunities for therapeutic intervention.
[2] The development of novel anti-inflammatory drugs is a critical area of pharmaceutical
research, aimed at moving beyond broad-acting agents to more specific and effective
treatments with fewer side effects.[4]

This technical guide provides a comprehensive overview of the core stages in the early
discovery of drugs targeting inflammatory pathways. It is intended for researchers, scientists,
and drug development professionals, offering detailed methodologies and data-driven insights
into the process, from initial concept to a preclinical candidate. The journey begins with
identifying and validating a biological target, progresses through the screening of vast
compound libraries to find "hits,"” and culminates in the chemical refinement of those hits into
"leads" with drug-like properties.[5]

Chapter 1: Target Identification and Validation

The foundational step in any drug discovery program is the selection of a biological target—
typically a protein, such as an enzyme or receptor—that is believed to play a causative role in
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the disease.[5] Rigorous validation is crucial, as inadequate validation is a primary cause of
later-stage clinical trial failures.[6]

Target Identification Strategies

Target identification can be approached from two main angles: phenotype-based and target-
based discovery.[7]

» Phenotype-Based Screening: This approach involves testing compounds in cellular or animal
models of inflammation to identify agents that produce a desired therapeutic effect (a
"phenotype").[8] The specific molecular target is then identified retrospectively, a process
known as target deconvolution. This method has the advantage of identifying novel
mechanisms and pathways.[7]

o Target-Based Screening: In this more common approach, a specific biological target is
selected first based on existing knowledge of disease pathophysiology.[8] This requires a
deep understanding of the molecular drivers of inflammation.

Key methods for identifying potential targets include:

e Genomic and Genetic Studies: Genome-Wide Association Studies (GWAS) can identify
genetic variants associated with inflammatory diseases, pointing to potential targets.[9]

e Transcriptomics and Proteomics: Analyzing mRNA (transcriptomics) and protein (proteomics)
expression in diseased versus healthy tissues can reveal dysregulated pathways and
proteins that are central to the pathology.[9]

o Computational Biology: Data mining of biological databases and literature can uncover novel
connections and potential targets.[6]

Target Validation

Once a potential target is identified, it must be validated to confirm its role in the disease
process.[6] The goal is to demonstrate that modulating the target will likely lead to a therapeutic
benefit.[9] Key validation techniques include:

¢ Genetic Validation: Using techniques like CRISPR-Cas9 or RNA interference (SiRNA) to
knock down or knock out the target gene in relevant cell models. The effect on inflammatory
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readouts (e.g., cytokine production) is then measured.[9]

e Pharmacological Validation: Using tool compounds (known small molecule inhibitors or
antibodies) to modulate the target's function in cellular or animal models.[9]

» Animal Models: Demonstrating that genetic modification of the target in an animal model of
inflammation alters the disease phenotype.[6]

Chapter 2: Lead Generation and High-Throughput
Screening (HTS)

After a target is validated, the next phase is to find chemical matter that can modulate its
activity. This process, known as lead generation, typically begins with High-Throughput
Screening (HTS), where large libraries of small molecules are tested for activity against the
target.[5][10]

Assay Development

Before screening can begin, a robust and sensitive assay must be developed to measure the
target's activity in a format suitable for automation.[5] The choice of assay depends on the
target class.
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Target Class

Common HTS Assay

Type

Principle Typical Readout

Enzymes (e.qg.,

Kinases, Proteases)

Biochemical Assays

Measures direct
enzyme activity, often

using a synthetic

Fluorescence,
substrate that )

Luminescence,
produces a

Absorbance
fluorescent or

luminescent signal

upon modification.

Receptors (e.g.,
GPCRs, Cytokine

Receptors)

Cell-Based Reporter

Assays

Uses a genetically
modified cell line
where receptor .

o . Luminescence,
activation drives the

) Fluorescence

expression of a
reporter gene (e.g.,

luciferase).[11]

Transcription Factors
(e.g., NF-kB, STATs)

Cell-Based Reporter

Assays

Similar to receptor
assays, where
activation of the )
o Luminescence
transcription factor
drives reporter gene

expression.[11]

Protein-Protein

Interactions

Proximity Assays
(e.g., FRET, BRET)

Measures the
interaction between
two proteins by Ratiometric
energy transfer Fluorescent Signal
between donor and

acceptor fluorophores.

The Screening Cascade

HTS generates a large number of initial "hits," many of which are false positives.[5] A screening
cascade is a multi-step process designed to triage these hits and confirm their activity.
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Caption: A generalized workflow for early-stage anti-inflammatory drug discovery.

Chapter 3: Lead Optimization
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The goal of lead optimization is to chemically modify a promising "hit" series to improve its
potency, selectivity, and drug-like properties (ADME: Absorption, Distribution, Metabolism, and
Excretion).[5] This iterative process involves a feedback loop between medicinal chemists, who

synthesize new analogs, and biologists, who test them in a battery of assays.

Key Optimization Parameters

Example Target

Parameter Goal Typical Assays
Value
o Primary

Increase affinity for ] ] IC50 or EC50 < 100
Potency biochemical/cell-

the target nM

based assays
o Minimize activity Selectivity panels >100-fold selectivity

Selectivity

against off-targets

(e.g., kinase panels)

over related targets

Cellular Activity

Ensure activity in a
relevant cellular

context

Secondary cell-based
assays (e.g., cytokine

release)

EC50< 1 uM

Metabolic Stability

Reduce clearance by

the liver

Microsomal stability
assays, hepatocyte

stability

t¥% > 30 minutes
(human liver

microsomes)

Permeability

Ensure absorption

across the gut wall

PAMPA, Caco-2

assays

Papp >1 x10-% cm/s

Solubility

Ensure compound can

be formulated

Kinetic/Thermodynami

c solubility assays

>50 uM

In Vivo Efficacy

Demonstrate activity

in an animal model

Animal models of
inflammation (e.g.,
CIA, DSS colitis)[12]
[13][14]

> 50% inhibition of

disease score

In Vivo Models of Inflammation

Animal models are indispensable for evaluating the in vivo efficacy and safety of lead

compounds.[2] The choice of model depends on the specific inflammatory disease being

targeted.
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Common Animal

Disease Area Inducing Agent Key Readouts
Model
Collagen-Induced Paw swelling, clinical
Rheumatoid Arthritis Arthritis (CIA) in Type Il Collagen score, histology,
mice/rats[12] cytokine levels
Dextran Sodium Weight loss, stool

Inflammatory Bowel ] o i
Sulfate (DSS)-induced  DSS in drinking water consistency, colon

Disease o )
colitis in mice[13] length, histology
Imiquimod-induced Skin thickness,
Psoriasis skin inflammation in Topical Imiquimod erythema, scaling,
mice[13] histology
Experimental ) o
, Myelin Clinical score
) ] Autoimmune i )
Multiple Sclerosis N Oligodendrocyte (paralysis), CNS
Encephalomyelitis ) } o
Glycoprotein (MOG) immune infiltration
(EAE)[12][14]
Carrageenan-Induced
) ) o Paw volume
Acute Inflammation Paw Edema in Carrageenan injection
measurement

rats[15][16]

Chapter 4: Key Inflammatory Signaling Pathways

A deep understanding of the core signaling pathways that drive inflammation is essential for
target-based drug discovery. Many inflammatory stimuli, such as cytokines and pathogen-
associated molecular patterns (PAMPSs), converge on a few key intracellular cascades.[17]

The NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a master regulator of inflammation.[1][18] It is
activated by pro-inflammatory cytokines like TNF-a and IL-1, as well as by TLR ligands.[17][19]
Activation leads to the transcription of numerous pro-inflammatory genes, including cytokines,
chemokines, and adhesion molecules.[20]

© 2025 BenchChem. All rights reserved. 7/18 Tech Support


https://wuxibiology.com/biology-services/in-vivo-pharmacology/inflammation-models/
https://www.aragen.com/in-vivo-pharmacology/immunology-inflammation/
https://www.aragen.com/in-vivo-pharmacology/immunology-inflammation/
https://wuxibiology.com/biology-services/in-vivo-pharmacology/inflammation-models/
https://blog.crownbio.com/in-vivo-preclinical-models-for-immune-mediated-inflammatory-disease-drug-development
https://www.scielo.br/j/brjp/a/yDghx6rMsTxW9KQtSsZVxSM/?format=pdf&lang=en
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Anti_Inflammatory_Testing_of_Beloxamide.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.716469/full
https://mdanderson.elsevierpure.com/en/publications/nf-%CE%BAb-signaling-in-inflammation/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00705/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.716469/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9219609/
https://pubmed.ncbi.nlm.nih.gov/29158945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

NF-kB Signaling Pathway

Cytoplasm

TNF-a/IL-1 )

TNFR/IL-1R

activates

IKK Complex

inhibits

degradation

Proteasome

phosphorylates (P)

ubiquitination &

\translocates

Nucleus

p65/p50

induces

Pro-inflammatory

Gene Transcription
(e.g., IL-6, COX-2)

Click to download full resolution via product page

Caption: Canonical NF-kB pathway activation by pro-inflammatory stimuli.
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The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is
crucial for signaling by a wide range of cytokines involved in immunity and inflammation.[21]
[22] This pathway is a validated target for several approved anti-inflammatory drugs.[21] There
are four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs, and different cytokine receptors
utilize specific combinations of these proteins.[21][23]
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Caption: Generalized JAK-STAT pathway upon cytokine receptor binding.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKS) are a family of serine/threonine kinases that
regulate a wide variety of cellular processes, including inflammation.[24] The three major
MAPK subfamilies involved in inflammation are p38, JNK (c-Jun N-terminal kinase), and ERK
(extracellular signal-regulated kinase). They are activated by cellular stress and inflammatory
cytokines and regulate the expression of inflammatory mediators.[25]
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Caption: A simplified cascade of the p38/IJNK MAPK inflammatory pathway.
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Chapter 5: Core Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used
in the discovery of anti-inflammatory drugs.

Protocol: TNF-a Sandwich ELISA

Principle: This Enzyme-Linked Immunosorbent Assay (ELISA) quantifies the concentration of a
specific cytokine, such as Tumor Necrosis Factor-alpha (TNF-a), in a sample (e.qg., cell culture
supernatant).[26][27] A capture antibody coated on a microplate binds the cytokine, which is
then detected by a second, biotinylated antibody. A streptavidin-enzyme conjugate binds to the
biotin, and a chromogenic substrate is added to produce a colored signal proportional to the
amount of cytokine present.[27]

Materials and Reagents:

96-well high-binding microplate

o Capture Antibody (anti-human TNF-a)

o Detection Antibody (biotinylated anti-human TNF-a)

¢ Recombinant human TNF-a standard

e Assay Diluent (e.g., 1% BSA in PBS)

o Wash Buffer (e.g., 0.05% Tween-20 in PBS)

o Streptavidin-HRP (Horseradish Peroxidase) conjugate

e TMB (3,3,5,5-Tetramethylbenzidine) Substrate Solution

o Stop Solution (e.g., 2N H2S04)

e Microplate reader capable of measuring absorbance at 450 nm

Procedure:

© 2025 BenchChem. All rights reserved. 12 /18 Tech Support
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o Coating: Dilute the capture antibody in coating buffer and add 100 pL to each well of the
microplate. Incubate overnight at 4°C.

e Washing: Aspirate the coating solution and wash the plate 3 times with 300 pL of Wash
Buffer per well.

» Blocking: Add 200 pL of Assay Diluent to each well to block non-specific binding sites.
Incubate for 1-2 hours at room temperature.

e Washing: Repeat the wash step.

o Sample/Standard Incubation: Prepare a serial dilution of the recombinant TNF-a standard.
Add 100 pL of standards and samples to the appropriate wells. Incubate for 2 hours at room
temperature.

e Washing: Repeat the wash step.

o Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent.
Add 100 pL to each well and incubate for 1-2 hours at room temperature.

e Washing: Repeat the wash step.

e Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP in Assay Diluent. Add 100 pL to
each well and incubate for 20-30 minutes at room temperature in the dark.

e Washing: Repeat the wash step thoroughly (5 times).

e Substrate Development: Add 100 pL of TMB Substrate Solution to each well. Incubate for 15-
30 minutes at room temperature in the dark, monitoring for color development.

o Stopping Reaction: Add 50 uL of Stop Solution to each well. The color will change from blue
to yellow.

Reading: Read the absorbance at 450 nm within 30 minutes.
Data Analysis:

e Subtract the average zero standard optical density (OD) from all readings.
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o Generate a standard curve by plotting the mean OD for each standard concentration versus
the known concentration.

e Use a four-parameter logistic (4-PL) curve fit to interpolate the concentration of TNF-a in the
unknown samples.

Protocol: Carrageenan-Induced Paw Edema in the Rat

Principle: This is a classic and widely used in vivo model for evaluating the efficacy of
compounds against acute inflammation.[15][16] Subplantar injection of carrageenan, a
phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response
characterized by edema (swelling).[2] The anti-inflammatory effect of a test compound is
measured by its ability to reduce this swelling compared to a vehicle-treated control group.[28]

Materials and Reagents:

Male Wistar or Sprague-Dawley rats (150-200 g)
o Carrageenan (Lambda, Type IV)

» Sterile 0.9% saline

e Test compound and vehicle

o Reference drug (e.g., Indomethacin, 10 mg/kg)

o Plebthysmometer or digital calipers

o Oral gavage needles

Procedure:

o Acclimatization: Allow animals to acclimate for at least 5-7 days before the experiment. Fast
animals overnight before dosing but allow free access to water.

e Grouping: Randomly divide animals into groups (n=6-8 per group):

o Group 1: Vehicle Control (receives vehicle only)
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o Group 2: Positive Control (receives Indomethacin)

o Group 3+: Test Groups (receive test compound at various doses)

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a
plethysmometer. This is the 0-hour reading.

Dosing: Administer the vehicle, reference drug, or test compound to the respective groups,
typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).

Inflammation Induction: One hour after dosing, inject 0.1 mL of a freshly prepared 1% (w/v)
carrageenan suspension in sterile saline into the subplantar region of the right hind paw of
each rat.

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours
post-carrageenan injection.

Euthanasia: At the end of the experiment, euthanize the animals using an approved method.
Data Analysis:

Calculate Paw Edema: Edema (mL) = Paw Volume at time 't' - Paw Volume at baseline (0
hr).

Calculate Percent Inhibition:

o % Inhibition = [ (Mean Edema of Control Group - Mean Edema of Treated Group) / Mean
Edema of Control Group ] x 100

The peak inflammatory response is typically observed at 3-4 hours. Statistical significance
between treated and control groups is often determined using a one-way ANOVA followed by
a post-hoc test (e.g., Dunnett's test).

Conclusion

The early drug discovery process for inflammatory targets is a systematic, multi-stage
endeavor that integrates biology, chemistry, and pharmacology. It relies on a robust process of
target validation, the power of high-throughput screening to identify novel chemical starting
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points, and an iterative cycle of medicinal chemistry and biological testing to optimize those
starting points into preclinical candidates. The continued elucidation of complex inflammatory
pathways, coupled with advances in screening technology and predictive modeling, promises
to accelerate the development of the next generation of safer and more effective anti-
inflammatory therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for
the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for
the Discovery and Development of Phytopharmaceuticals - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 4. High-Throughput Screening Platform for the Discovery of New Immunomodulator
Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Principles of early drug discovery - PMC [pmc.ncbi.nim.nih.gov]

» 6. Target Identification and Validation - Aragen Life Sciences [aragen.com]
e 7. bio-rad.com [bio-rad.com]

e 8. benchchem.com [benchchem.com]

e 9. wjbphs.com [wjbphs.com]

e 10. researchgate.net [researchgate.net]

e 11. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from
the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nim.nih.gov]

e 12. wuxibiology.com [wuxibiology.com]

e 13. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences
[aragen.com]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b12394217?utm_src=pdf-custom-synthesis
https://mdanderson.elsevierpure.com/en/publications/nf-%CE%BAb-signaling-in-inflammation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6770891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6770891/
https://pubmed.ncbi.nlm.nih.gov/31491986/
https://pubmed.ncbi.nlm.nih.gov/31491986/
https://pubmed.ncbi.nlm.nih.gov/31491986/
https://pubmed.ncbi.nlm.nih.gov/26962874/
https://pubmed.ncbi.nlm.nih.gov/26962874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058157/
https://www.aragen.com/solutions/small-molecules/discovery/aragen-integrated-drug-discovery-aidd/aidd-scope/target-identification-and-validation/
https://www.bio-rad.com/en-ca/applications-technologies/target-discovery-identification-validation?ID=NU4ETNE8Z
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Target_Identification_and_Validation_of_Novel_Anti_inflammatory_Agents.pdf
https://wjbphs.com/sites/default/files/WJBPHS-2024-0116.pdf
https://www.researchgate.net/publication/51770355_High-throughput_screening_assays_for_cyclooxygenase-2_and_5-lipoxygenase_the_targets_for_inflammatory_disorders
https://www.ncbi.nlm.nih.gov/books/NBK50701/
https://www.ncbi.nlm.nih.gov/books/NBK50701/
https://wuxibiology.com/biology-services/in-vivo-pharmacology/inflammation-models/
https://www.aragen.com/in-vivo-pharmacology/immunology-inflammation/
https://www.aragen.com/in-vivo-pharmacology/immunology-inflammation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. blog.crownbio.com [blog.crownbio.com]

e 15. scielo.br [scielo.br]

e 16. benchchem.com [benchchem.com]

e 17. Frontiers | NF-kB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

» 18. Frontiers | NF-kB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration
[frontiersin.org]

e 19. NF-kB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
e 20. NF-kB signaling in inflammation - PubMed [pubmed.ncbi.nim.nih.gov]

e 21. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current
and Future Prospects - PMC [pmc.ncbi.nim.nih.gov]

o 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic
regimens [frontiersin.org]

e 23. austinpublishinggroup.com [austinpublishinggroup.com]

e 24. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKS) in
Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

e 25. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

e 26. ELISAAND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN
INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nim.nih.gov]

o 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC
[pmc.ncbi.nlm.nih.gov]

e 28. ijpras.com [ijpras.com]

 To cite this document: BenchChem. [Early drug discovery for inflammatory targets].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394217#early-drug-discovery-for-inflammatory-
targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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